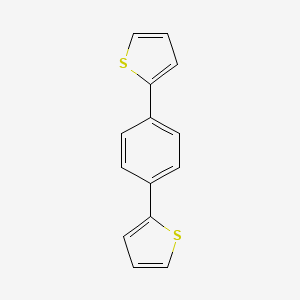

2-(4-(Thien-2-yl)phenyl)thiophene

描述

Significance of Oligothiophene-Phenyl Hybrids in Advanced Materials Science

Oligothiophene-phenyl hybrids offer a compelling blend of properties derived from their constituent aromatic rings. The thiophene (B33073) units contribute to good charge transport characteristics and environmental stability, while the phenylene rings can enhance the material's processability and modify its electronic energy levels. acs.org The ability to alter the number and arrangement of these rings provides a powerful tool for tailoring the optoelectronic properties to meet the specific demands of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgacs.org The insertion of phenylene rings into a thiophene backbone can lead to a lowering of the Highest Occupied Molecular Orbital (HOMO) energy, which is beneficial for improving the on/off ratio in transistors. acs.org

Research Landscape of 2-(4-(Thien-2-yl)phenyl)thiophene and Related Architectures

This compound, also known by its synonym 1,4-bis(2-thienyl)benzene, represents a fundamental structure within the thiophene-phenylene co-oligomer family. Its linear and symmetrical structure consists of a central phenylene ring flanked by two thiophene rings. This compound and its derivatives have been the focus of numerous studies to understand the structure-property relationships in this class of materials. Research has explored how modifications to this basic architecture, such as the addition of substituent groups, impact its performance in electronic devices. acs.orgresearchgate.net Theoretical studies have also been employed to predict and understand the geometrical and electronic properties of these oligomers, providing insights for the design of new materials with enhanced functionalities for optoelectronic applications. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(4-thiophen-2-ylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTYMJPKHYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109612-00-2 | |

| Record name | Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109612-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90456678 | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23354-94-1 | |

| Record name | 2,2′-(1,4-Phenylene)bis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23354-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Thien 2 Yl Phenyl Thiophene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene-Phenylene Frameworks

Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing conjugated π-systems like thiophene-phenylene oligomers. wiley-vch.de These methods offer a modular and efficient way to form carbon-carbon bonds between sp²-hybridized centers.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds due to its mild reaction conditions, commercial availability of boronic acids, and tolerance of a wide variety of functional groups. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of the 2-(4-(thien-2-yl)phenyl)thiophene framework, two primary Suzuki routes are viable:

Coupling of 1,4-dihalobenzene with two equivalents of a thiophene-2-boronic acid derivative.

Coupling of a 1,4-phenylenediboronic acid with two equivalents of a 2-halothiophene.

Researchers have successfully synthesized various aryl-substituted thiophenes using this method. researchgate.netyoutube.com For instance, the coupling of arylboronic acids with 2-bromothiophene (B119243) can be catalyzed by systems like Palladium(II) acetate/SPhos or Tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate or potassium hydroxide. youtube.comnih.govsemanticscholar.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

| Aryl Halide/Boronic Acid | Thiophene (B33073) Partner | Catalyst System | Base | Yield | Reference |

| 4-Nitrophenylboronic acid | 2-Bromothiophene | Palladium Catalyst | Not specified | High | youtube.com |

| 4-Methylphenylboronic acid | 2-Bromothiophene | Palladium Catalyst | Not specified | High | youtube.com |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH | >90% | nih.gov |

| Bromo-cyclopropylpyridine | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Good | semanticscholar.org |

| 4,5-Dibromothiophene-2-carbaldehyde | Arylboronic pinacol esters | Pd(PPh₃)₄ | Not specified | Moderate to Excellent | researchgate.net |

Stille Coupling Reactions in the Synthesis of Thiophene-Phenylene Oligomers

The Stille coupling reaction provides another robust pathway for the synthesis of thiophene-based oligomers by forming a C-C bond between an organotin compound (organostannane) and an organohalide, catalyzed by a palladium complex. wiley-vch.dewikipedia.org This reaction is particularly noted for its excellent functional group tolerance and its effectiveness in creating complex conjugated polymers. wiley-vch.deacs.org The synthesis of the target framework can be achieved by reacting a distannylated phenylene with a halothiophene or a dihalogenated phenylene with a stannylated thiophene. jcu.edu.au

While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and the byproducts, which can complicate purification and pose environmental concerns. wiley-vch.de Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. wiley-vch.dejcu.edu.au The reaction has been used to create a variety of thiophene-containing materials, from mixed thiophene/furan oligomers to complex polymers. jcu.edu.aunih.gov

Table 2: Comparison of Suzuki and Stille Coupling for Thiophene-Phenylene Synthesis

| Feature | Suzuki Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |

| Toxicity | Generally low toxicity | High toxicity of tin reagents and byproducts |

| Reaction Conditions | Requires a base (e.g., K₂CO₃, NaOH) | Often proceeds under neutral conditions |

| Functional Group Tolerance | Good, but sensitive to strong bases | Excellent, very broad tolerance |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Pd(PPh₃)₄, Pd₂(dba)₃, etc. |

| Byproducts | Boron-based salts, generally easy to remove | Tin halides, often toxic and difficult to remove |

Alternative Coupling and Ring Closure Reactions for Thiophene-Phenylene Units

Beyond palladium-catalyzed cross-coupling, other synthetic strategies offer unique advantages, either by providing pathways to functionalized precursors or by constructing the thiophene rings themselves as the final step.

The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org It does not directly form the thiophene-phenylene backbone but is crucial for synthesizing functionalized building blocks. The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com

This reaction can selectively introduce an aldehyde group onto a thiophene ring, which can then be used in subsequent reactions. researchgate.net For example, formylating a pre-existing aryl-thiophene scaffold provides a chemical handle for extension, modification, or to influence the electronic properties of the molecule. The kinetics and regioselectivity of the reaction depend on the reactivity of the thiophene substrate. rsc.org The resulting aldehydes are versatile intermediates that can be converted into many other functional groups.

In contrast to the "building blocks" approach of cross-coupling, the Fiesselmann thiophene synthesis represents a "ring closure" strategy. acs.org This reaction constructs the thiophene ring itself from acyclic precursors, specifically by reacting thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.org This method is highly effective for preparing substituted 2,2'-bithiophene (B32781) and 2,2':5',2''-terthiophene structures. acs.orgnih.gov

The Fiesselmann reaction allows for the incorporation of various substituents, such as alkyl chains or aryl groups, directly into the thiophene core during its formation. acs.org This provides a convergent and efficient route to complex thiophene derivatives that might be more difficult to access through multi-step cross-coupling sequences. The mechanism involves the initial deprotonation of the thioglycolic acid ester, followed by conjugate addition to the alkyne, and subsequent intramolecular cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org

Molecular Engineering Principles in the Synthesis of this compound Analogues

The synthesis of analogues of this compound is a prime example of molecular engineering, where synthetic methodologies are deliberately chosen to control the final properties of the molecule. The introduction of specific functional groups or the modification of the conjugated backbone can significantly alter the material's electronic, optical, and physical characteristics. nih.govrsc.org

For instance, introducing electron-withdrawing groups (like nitro or cyano) or electron-donating groups (like alkyl or methoxy) can tune the HOMO/LUMO energy levels, thereby changing the band gap and the photoluminescence properties. nih.govacs.org The Suzuki and Stille coupling reactions are particularly well-suited for this, as a wide variety of substituted boronic acids and stannanes are available. researchgate.netjcu.edu.au

Furthermore, the regioregularity and solubility of thiophene-based materials, critical for applications in organic electronics, can be controlled by introducing substituents like alkyl chains. rsc.org Ring-closure methods like the Fiesselmann synthesis offer a direct way to embed these functional groups during the construction of the thiophene scaffold. nih.gov The choice between a cross-coupling strategy versus a ring-closure strategy is therefore a key decision in the molecular engineering process, balancing modularity and flexibility against synthetic convergence and efficiency.

Strategies for Introducing Bridging Groups and Peripheral Side Chains

The functionalization of the this compound core is crucial for tuning its electronic, optical, and material properties. This can be achieved by introducing bridging groups between two units of the core structure or by attaching peripheral side chains to the thiophene or phenyl rings.

Introducing Bridging Groups:

A common strategy involves a multi-step synthesis where a bridging unit is first attached to a precursor molecule, which is then used in a cross-coupling reaction to form the final bridged structure. For instance, a long-chain dialkyl halide can be reacted with a functionalized thiophene, such as a hydroxy- or amino-substituted thiophene, to form a bridged bis-thiophene precursor. This precursor, bearing appropriate functional groups for cross-coupling (e.g., halogens or boronic esters), can then be reacted with a di-functionalized phenylene core to yield the bridged dimer. acs.orgacs.org

Stille coupling is a particularly effective method for synthesizing bridged oligothiophenes, demonstrating good compatibility with various functional groups that might be present on the bridging unit or the thiophene rings. acs.org The synthesis often involves the preparation of a bridged bis(bithiophene) which is then coupled with a functionalized monothiophene. acs.org

| Bridging Strategy | Precursor 1 | Precursor 2 | Coupling Method | Bridge Type |

| Pre-assembly of bridged thiophenes | Dihaloalkane | Hydroxy-functionalized thiophene | Williamson Ether Synthesis | Alkyl chain |

| Direct coupling of bridged precursors | Bridged bis(2-thienylboronic acid) | 1,4-Dihalobenzene | Suzuki Coupling | Various |

| Stepwise growth from a bridged core | Bridged bis(bithiophene) | Functionalized monothiophene | Stille Coupling | Alkyl or Aryl |

Table 2: General Strategies for the Synthesis of Bridged this compound Derivatives.

Introducing Peripheral Side Chains:

The introduction of peripheral side chains onto the this compound scaffold is a key strategy for modifying its solubility, solid-state packing, and electronic properties. These side chains can be introduced either before or after the main cross-coupling reaction to form the core structure.

Pre-functionalization of Starting Materials: A straightforward approach is to use functionalized starting materials in the Suzuki or Stille coupling reactions. For example, a substituted 1,4-dibromobenzene (B42075) or a substituted 2-thienylboronic acid can be used to introduce side chains onto the phenyl or thiophene rings, respectively. This approach is versatile and allows for the incorporation of a wide variety of functional groups, provided they are compatible with the coupling reaction conditions.

Post-functionalization of the Core Structure: Alternatively, the this compound core can be synthesized first and then functionalized in subsequent steps. This approach is analogous to post-polymerization functionalization. researchgate.netrsc.org For example, the thiophene rings are susceptible to electrophilic substitution reactions, such as halogenation, which can then be used as a handle for further cross-coupling reactions to introduce additional side chains. The reactivity of the thiophene rings towards lithiation, followed by reaction with an electrophile, also provides a powerful tool for introducing a variety of functional groups.

The choice of strategy depends on the desired final structure and the compatibility of the functional groups with the reaction conditions.

| Functionalization Strategy | Description | Example Reaction |

| Pre-functionalization | Use of substituted starting materials in the primary coupling reaction. | Suzuki coupling of 1,4-dibromo-2,5-dialkoxybenzene with 2-thienylboronic acid. |

| Post-functionalization | Modification of the pre-formed this compound core. | Bromination of the terminal thiophene rings followed by a second Suzuki or Stille coupling. |

Table 3: Strategies for Introducing Peripheral Side Chains.

Regioselective Synthesis and Precise Structural Control

Precise control over the substitution pattern (regioselectivity) is paramount in the synthesis of derivatives of this compound, as the position of functional groups can dramatically alter the material's properties.

In the context of Suzuki and Stille couplings, regioselectivity is inherently controlled by the positions of the halide and the organometallic functional groups on the reacting partners. For example, to synthesize an unsymmetrical derivative, one might start with a mono-substituted 1,4-dibromobenzene. The differential reactivity of the two bromine atoms, influenced by the nature of the substituent, can allow for a stepwise, regioselective coupling with two different thiophene derivatives. researchgate.net

Furthermore, the inherent reactivity of the thiophene ring allows for regioselective functionalization. The C5 and C5' positions (the other α-positions) of the terminal thiophene rings in this compound are the most activated towards electrophilic substitution and lithiation. This provides a reliable method for introducing substituents specifically at these positions. For instance, bromination with N-bromosuccinimide (NBS) will preferentially occur at the C5 and C5' positions, yielding a dibrominated product that can be used in further coupling reactions to extend the conjugation or add functional side chains in a regioselective manner. researchgate.net

The synthesis of thiophene derivatives with precise substitution patterns often relies on a carefully planned sequence of reactions. For example, to obtain a 2,4-disubstituted thiophene, a synthetic route starting from a β,γ-epoxycarbonyl compound has been established. mit.edu Such specialized methods, while more complex, offer a high degree of control over the final molecular architecture.

Advanced Spectroscopic and Electrochemical Characterization of 2 4 Thien 2 Yl Phenyl Thiophene

Optical Spectroscopy Investigations for Electronic Transitions

Optical spectroscopy provides profound insights into the electronic structure and transitions within a molecule. By analyzing the absorption and emission of light, key parameters governing the material's performance in optoelectronic devices can be determined.

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions from the ground state to excited states. For π-conjugated molecules like 2-(4-(thien-2-yl)phenyl)thiophene, the absorption spectrum is dominated by π-π* transitions. The position of the absorption maximum (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In solution, typically in solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF), this compound and its derivatives exhibit strong absorption bands in the UV-Vis region. For instance, a related compound, 2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene, shows an absorption maximum at 401 nm. acs.org The specific λmax for this compound would be expected in a similar range, reflecting the extent of its π-conjugation. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings, providing a deeper understanding of the nature of these electronic transitions. For example, calculations on similar thiophene-phenylene co-oligomers have been used to predict absorption spectra and interpret the electronic transitions. scielo.org.za

Table 1: UV-Vis Absorption Data for Thiophene-Based Compounds

| Compound | λmax (nm) | Solvent |

| 2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | 401 | Not Specified |

| 2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | 408 | Not Specified |

| 2,5-di(thien-2-yl)thieno[3,2-b]thiophene | 415 | Not Specified |

Note: The data presented is for structurally related compounds to provide context for the expected absorption characteristics of this compound.

Photoluminescence spectroscopy investigates the light emitted from a molecule after it has absorbed photons and reached an excited state. This technique provides information about the emissive properties of the material, which are crucial for applications in OLEDs. The PL spectrum reveals the energy of the emitted photons, and the photoluminescence quantum yield (ΦPL) quantifies the efficiency of the emission process.

For many thiophene-based oligomers, the emission spectra are typically observed in the blue to green region of the visible spectrum. The quantum yield can vary significantly depending on the molecular structure and the surrounding environment. For example, silyl-substituted 4,4′-bibenzo[c]thiophene derivatives have shown solution fluorescence quantum yields of around 0.4. nih.gov The presence of a phenyl ring connecting two thiophene (B33073) units in this compound is expected to influence its emission properties and quantum yield. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the geometric relaxation in the excited state.

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. It provides a detailed "fingerprint" that is sensitive to molecular structure, conformation, and intermolecular interactions. In the context of conjugated materials like this compound, Raman spectroscopy can be used to study the effects of conjugation on the vibrational frequencies of the thiophene and phenyl rings.

Key Raman bands for thiophene-containing compounds include the C=C stretching modes of the thiophene ring, which are sensitive to the degree of π-electron delocalization. Theoretical calculations are often employed to assign the observed Raman bands to specific vibrational modes. researchgate.netresearchgate.net For instance, the FT-Raman spectrum of thiophene-2-carbohydrazide (B147627) has been studied in detail, with quantum chemical calculations used to assign the vibrational wavenumbers. researchgate.net Similar studies on this compound would reveal important information about its structural integrity and conformational properties in different environments.

Electrochemical Characterization Techniques for Redox Properties

Electrochemical methods are indispensable for determining the redox behavior of a compound, which is directly related to its ability to transport charge carriers (holes and electrons). These techniques are crucial for assessing the suitability of a material for use in electronic devices.

Cyclic voltammetry (CV) is the most common electrochemical technique used to determine the oxidation and reduction potentials of a molecule. By scanning the potential of a working electrode and measuring the resulting current, the potentials at which the compound is oxidized (loses electrons) and reduced (gains electrons) can be identified. These potentials are directly related to the energy levels of the HOMO and LUMO, respectively.

The CV of this compound would be expected to show a reversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-system to form a radical cation. The oxidation potential is a measure of the stability of the material towards oxidation and is a key parameter for p-type semiconductor performance. The reduction potential, if accessible within the solvent's electrochemical window, provides information about the electron-accepting ability of the molecule, which is important for n-type or ambipolar transport. For many thiophene oligomers, the oxidation potentials are well within the range of standard electrochemical setups. sci-hub.senih.gov

The onset potentials of the oxidation (Eox) and reduction (Ered) peaks in the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels of the molecule. These are typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level relative to the vacuum level. researchgate.net

The following empirical equations are often used:

EHOMO = - (Eoxonset - E1/2(Fc/Fc+) + 5.1) eV ELUMO = - (Eredonset - E1/2(Fc/Fc+) + 5.1) eV

Here, E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple, and 5.1 eV is its energy level below the vacuum level. The electrochemical band gap (Egel) can then be calculated as the difference between the LUMO and HOMO energy levels:

Egel = ELUMO - EHOMO

This electrochemical band gap can be compared with the optical band gap (Egopt) obtained from the onset of the absorption band in the UV-Vis spectrum. For a series of thiophene-based oligomers, HOMO levels have been determined to be in the range of -5.0 to -5.7 eV. acs.orgmdpi.com

Table 2: Electrochemical and Energy Level Data for Related Thiophene Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Electrochemical Band Gap (eV) |

| BDT(DBTOTTH)2 | -5.51 | -3.22 | 2.29 |

| BBT-1 | -5.29 | -1.55 | 3.74 |

| BBT-2 | -5.22 | -1.53 | 3.69 |

| BBT-3 | -5.07 | -1.52 | 3.55 |

Note: The data presented is for structurally related compounds to provide context for the expected electrochemical properties and energy levels of this compound.

Structural Elucidation via X-ray Diffraction3.3.1. Single Crystal X-ray Diffraction Studies of Molecular Packing and Intermolecular Interactions

This section would have delved into the precise arrangement of the molecules in the crystal lattice, including critical parameters such as the unit cell dimensions and space group. Furthermore, a detailed discussion of non-covalent interactions, such as π-π stacking and van der Waals forces, was planned to explain the supramolecular assembly and its influence on the material's properties.

However, the foundational data required for this analysis—the crystallographic information file (CIF) or equivalent detailed structural report for this compound—could not be located in the public domain. While data for some derivatives of this compound exist, the specific structural details of the parent molecule remain uncharacterized in published literature.

The absence of this information precludes a thorough discussion on the empirical molecular geometry, packing motifs, and the specific nature of intermolecular contacts. Such data is crucial for correlating the molecular structure with the material's observed electronic and photophysical properties.

Therefore, until a single crystal X-ray diffraction study of this compound is performed and the results are made publicly available, a complete and detailed understanding of its solid-state characteristics remains an open area for scientific investigation.

Theoretical and Computational Investigations of 2 4 Thien 2 Yl Phenyl Thiophene

Quantum Chemical Approaches for Electronic Structure and Excited States

Quantum chemical methods are indispensable for modeling the behavior of π-conjugated molecules like 2-(4-(thien-2-yl)phenyl)thiophene. These computational techniques allow for the detailed examination of molecular orbitals, electronic transitions, and the influence of molecular geometry on the electronic properties, which are crucial for the design of novel organic electronic materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground-state properties of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO energy level is related to the electron-donating ability (ionization potential), while the LUMO energy level corresponds to the electron-accepting ability (electron affinity). The energies of these orbitals for thiophene-phenylene co-oligomers are a key focus of computational studies.

For molecules structurally similar to this compound, DFT calculations have been employed to determine these energy levels. The HOMO and LUMO energies are typically localized at the thiophene-phenylene core, indicating that this part of the molecule is primarily responsible for its electronic activity. researchgate.net While the absolute values of HOMO and LUMO energies calculated by DFT can have a systematic bias depending on the functional and basis set used, they show good correlation with experimental data obtained from techniques like cyclic voltammetry. researchgate.netnih.govrsc.org For thiophene-based oligomers, experimental HOMO energies have been found to be in the range of -5.60 to -5.93 eV, with LUMO energies in the range of -2.90 to -3.15 eV. acs.org

| Orbital | Typical Calculated Energy Range (eV) | Typical Experimental Energy Range (eV) |

|---|---|---|

| HOMO | -4.7 to -5.2 | -5.60 to -5.93 |

| LUMO | -1.7 to -2.2 | -2.90 to -3.15 |

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimation of the electronic band gap of the material. This gap is related to the molecule's stability and the energy required to excite an electron from the ground state to the first excited state. A smaller HOMO-LUMO gap generally implies easier excitation and is often associated with materials that absorb light at longer wavelengths.

Theoretical calculations for thiophene-phenylene oligomers show that the HOMO-LUMO gap can be tuned by modifying the molecular structure. For instance, increasing the conjugation length by adding more thiophene (B33073) or phenylene units typically leads to a smaller band gap. Computational studies on related D-π-A chromophores have demonstrated a good correspondence between DFT-calculated HOMO-LUMO gaps and those determined experimentally from the onset of absorption bands in UV-Vis spectroscopy. nih.govrsc.org

| Method | Typical Band Gap Range (eV) |

|---|---|

| DFT Calculation | 2.5 - 3.0 |

| Experimental (Optical) | 2.7 - 3.0 |

The extent of π-electron delocalization along the molecular backbone is a key factor governing the electronic properties of conjugated molecules. In this compound, the π-systems of the thiophene and phenylene rings are coupled, allowing for electron delocalization across the entire molecule. DFT calculations can visualize the distribution of the frontier molecular orbitals, providing a qualitative picture of this delocalization.

The planarity of the molecule significantly influences the effective conjugation length. Torsional angles between the phenylene and thiophene rings can disrupt the π-orbital overlap, leading to a blue shift in the absorption spectrum and a larger band gap. Computational models can predict these dihedral angles and their impact on the electronic structure. Studies on similar oligomers have shown that the HOMO is typically characterized by a bonding character along the conjugated backbone, while the LUMO has a more anti-bonding character within the rings but bonding character between them. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Dynamics

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to investigate the properties of electronic excited states. TD-DFT calculations are essential for understanding the photophysical behavior of molecules like this compound, including their absorption and emission characteristics.

TD-DFT can be used to calculate the energies of various excited states, including both singlet (spin-paired) and triplet (spin-unpaired) states. The lowest energy singlet excited state (S1) is typically accessed through the absorption of light and is responsible for fluorescence. Triplet states (T1, T2, etc.) are generally lower in energy than their corresponding singlet states and are involved in processes like phosphorescence and intersystem crossing.

For thiophene-based systems, TD-DFT studies help in understanding the nature of the electronic transitions. jmaterenvironsci.com The S0 → S1 transition is often a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. The calculated energies of these transitions can be correlated with the absorption maxima observed in experimental UV-Vis spectra. Furthermore, understanding the energy gap between the lowest singlet and triplet states (the S1-T1 gap) is crucial for applications in areas like organic light-emitting diodes (OLEDs), where this gap influences the efficiency of light emission. Computational studies on similar conjugated molecules provide insights into the relative energies and configurations of these excited states, which are fundamental to their photophysical properties.

Spin-Polarization Transfer and Magnetic Properties

The study of spin-polarization transfer and magnetic properties in organic conjugated molecules is a growing area of interest, driven by the potential for developing organic spintronic devices. While direct experimental data on the magnetic properties of isolated this compound are not extensively reported, theoretical investigations into related oligothiophenes and their derivatives provide valuable insights.

In its neutral, closed-shell ground state, this compound is not expected to exhibit intrinsic magnetic properties. However, the introduction of charge carriers, either through doping or photoexcitation, can lead to the formation of radical cations (polarons) or dications (bipolarons), which possess spin. The delocalization of these spins along the π-conjugated backbone is a key factor in determining the magnetic interactions between molecules in the solid state.

Theoretical studies on phenyl-capped oligothiophenes have shown that the π-conjugation extends across the entire molecule, including the terminal phenyl groups. academie-sciences.fr This extended conjugation facilitates the delocalization of spin density. In the case of a radical cation of this compound, the unpaired electron's spin would not be confined to a single ring but would be distributed over the phenyl and both thiophene moieties. The precise distribution of this spin density can be calculated using quantum chemical methods, such as Density Functional Theory (DFT).

Furthermore, intermolecular magnetic coupling in the solid state is highly dependent on the molecular packing. For organic radicals, face-to-face π-stacking can lead to either ferromagnetic (FM) or antiferromagnetic (AFM) interactions, depending on the relative orientation and distance between the molecules. For instance, studies on related thienyl-substituted nitronyl nitroxide radicals have shown that different packing motifs can result in distinct magnetic behaviors, ranging from one-dimensional alternating AFM chains to the coexistence of FM and AFM dimers. dtu.dk While this compound is not a stable radical, these findings highlight the sensitivity of magnetic properties to the supramolecular arrangement, a factor that would be critical if the molecule were to be used in a context where spin states are generated.

Reorganization Energy Calculations for Charge Transfer Processes

The efficiency of charge transport in organic semiconductors is intimately linked to the charge transfer rate between adjacent molecules. A critical parameter governing this rate, within the context of Marcus theory, is the reorganization energy (λ). unesp.br This energy represents the geometric relaxation energy required for a molecule and its surrounding environment to adapt to a change in charge state. It is composed of an internal component (λ_int), related to the conformational changes of the molecule itself, and an external component (λ_ext), arising from the polarization of the surrounding medium. unesp.br Theoretical calculations are instrumental in predicting and understanding the reorganization energies of organic materials.

For this compound, both hole (λ_h) and electron (λ_e) reorganization energies are important for its potential use as an ambipolar or p-type semiconductor. Computational studies on a wide range of oligoheterocycles have established key structure-property relationships that allow for an estimation of these values. acs.org

The internal reorganization energy can be calculated using quantum chemical methods by determining the energy difference between the neutral molecule in its optimized geometry and the ion in the neutral geometry, and the energy difference between the ion in its optimized geometry and the neutral molecule in the ionic geometry. unesp.br

Studies on oligothiophenes have shown that the hole reorganization energy generally decreases with increasing chain length, as the charge becomes more delocalized, reducing the geometric distortion upon ionization. worldscientific.com The introduction of a central phenyl ring, as in this compound, is expected to influence this trend. Phenyl-capped oligothiophenes often exhibit lower reorganization energies compared to their unsubstituted counterparts, which is beneficial for charge transport. academie-sciences.fr However, the planarity of the molecule also plays a crucial role; twisting between the phenyl and thiophene rings can increase the reorganization energy. worldscientific.comresearchgate.net

A comparative analysis of calculated reorganization energies for related compounds underscores these trends. As shown in the table below, variations in the oligomer chain length and the introduction of different aromatic units significantly impact the reorganization energy. Generally, lower reorganization energies are desirable for higher charge mobility. unesp.br

| Compound | Calculated Hole Reorganization Energy (λ_h) [eV] | Computational Method | Reference |

| Bithiophene (2T) | 0.297 | B3LYP/6-31G(d) | acs.org |

| Terthiophene (3T) | 0.211 | B3LYP/6-31G(d) | acs.org |

| Quaterthiophene (4T) | 0.165 | B3LYP/6-31G(d) | acs.org |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | > 0.2 (angle dependent) | PBE1PBE/6-31G* | worldscientific.com |

| Carbazole-vinylene-thiophene (CrV-T) | 0.169 | B3LYP/6-31G(d,p) | unesp.br |

Note: The values presented are for comparative purposes and depend on the level of theory used.

Based on these findings, this compound is expected to have a relatively low hole reorganization energy, likely in the range of 0.15 to 0.25 eV, making it a promising candidate for p-type semiconducting applications. The electron reorganization energy is generally higher for thiophene-based oligomers, suggesting that hole transport is more favorable. unesp.br

Molecular Dynamics Simulations for Supramolecular Organization

While the properties of an individual molecule are fundamental, the performance of an organic electronic device is ultimately determined by the collective behavior of molecules in the solid state. Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly and morphology of thin films, providing insights that are often difficult to obtain experimentally. cuny.edu

Simulation of Self-Assembly Mechanisms and Film Morphology

MD simulations can model the process of self-assembly from a disordered state, such as a solution or a melt, to an ordered thin film. nih.gov For molecules like this compound, the interplay between π-π interactions, van der Waals forces, and substrate-molecule interactions dictates the final film morphology. acs.org

Simulations of similar oligo(phenylene-thiophene) systems have shown that the self-assembly process is often hierarchical. rsc.org Individual molecules may first form small aggregates, which then coalesce into larger domains. The chemical structure plays a decisive role; for instance, oligomers with a terthiophene core and fluorene (B118485) end-groups show a strong tendency to form well-defined, crystalline, strip-like structures, whereas a terfluorene core with thiophene end-groups results in less ordered aggregates. koreascience.kr This suggests that the balance between the cohesive forces of the different molecular segments is critical. For this compound, the strong π-stacking tendency of the thiophene units combined with the phenyl core is expected to drive the formation of ordered domains.

The choice of substrate is also a critical factor that can be investigated with MD simulations. The interaction with the substrate can induce specific molecular orientations in the initial layers of the film, which then template the growth of subsequent layers. dtu.dk

Investigation of Intermolecular Interactions and Packing Motifs (e.g., π-stacking, Herringbone Arrangement)

The local arrangement of molecules in the solid state, or the packing motif, has a profound impact on the electronic coupling between molecules and thus on charge transport. Common packing motifs for rigid, rod-like organic molecules include π-stacking (face-to-face) and herringbone (edge-to-face) arrangements.

MD simulations, often in conjunction with quantum chemical calculations, can predict the most stable packing arrangements. For oligothiophenes and related compounds, a herringbone packing is frequently observed to be the most thermodynamically stable. koreascience.kr This arrangement maximizes the attractive van der Waals interactions while minimizing the repulsion between the hydrogen atoms on the peripheries of the molecules.

The table below summarizes packing motifs observed in thin films of related oligomers, which provides a basis for predicting the likely arrangement of this compound.

| Oligomer | Observed/Predicted Packing Motif(s) | Technique(s) | Reference |

| Sexithiophene (6T) | Herringbone | X-ray Diffraction, MD Simulations | researchgate.net |

| α,α'-dihexylsexithiophene (DH6T) | H-type aggregates (face-to-face) | UV/Vis, Grazing-Incidence X-ray Scattering | researchgate.net |

| Terthiophene with fluorene end-groups | Herringbone-type | Atomic Force Microscopy | koreascience.kr |

| Naphthyl end-capped oligothiophenes | Strained, layer-by-layer growth | In-situ X-ray scattering | dtu.dk |

Given its rigid, linear structure, this compound is likely to adopt a herringbone-type packing in its crystalline state, which is characteristic of many unsubstituted oligo(phenylene-vinylene)s and oligothiophenes. The π-stacking distance and the degree of intermolecular overlap in such a structure would be key determinants of the charge transfer integrals and, consequently, the charge carrier mobility.

Modeling of Structural and Electronic Fluctuations within Organic Solids

Organic solids are not static entities. At finite temperatures, molecules undergo thermal vibrations and rotations, leading to dynamic fluctuations in both their positions and orientations. These structural fluctuations, in turn, cause fluctuations in the electronic couplings between molecules, a phenomenon known as dynamic disorder.

MD simulations are ideally suited to model these dynamic processes. By tracking the positions of all atoms over time, a trajectory of the system's evolution can be generated. acs.org From this trajectory, one can analyze the fluctuations in key parameters, such as the intermolecular distances and the relative orientations of adjacent molecules.

These structural fluctuations can be fed into quantum chemistry calculations to determine the corresponding fluctuations in the charge transfer integrals. This multiscale modeling approach provides a more realistic picture of charge transport than static models, as it accounts for the transient nature of favorable charge-hopping pathways. For this compound, thermal fluctuations are expected to lead to transient deviations from the ideal herringbone packing, which could either momentarily enhance or hinder charge transport between specific pairs of molecules. Understanding the magnitude and timescale of these fluctuations is crucial for a complete description of the charge transport physics in materials based on this molecular scaffold.

Structure Property Relationships in 2 4 Thien 2 Yl Phenyl Thiophene and Analogues

Impact of Molecular Architecture on Electronic and Optoelectronic Features

The arrangement of aromatic units, the presence of substituents, and the nature of linkages within the molecular backbone collectively dictate the electronic landscape of these co-oligomers.

The fundamental structure of 2-(4-(thien-2-yl)phenyl)thiophene consists of a central phenylene ring flanked by two thiophene (B33073) rings. This arrangement creates a π-conjugated system where the electronic orbitals of the adjacent aromatic rings overlap, allowing for the delocalization of electrons across the molecule. The thiophene units, being electron-rich heterocycles, generally contribute to lowering the ionization potential and thus influence the energy of the Highest Occupied Molecular Orbital (HOMO). acs.org The central phenyl ring acts as a π-linker, and its rotational freedom with respect to the thiophene units can significantly impact the degree of conjugation. rsc.org

The hybridization of thiophene and phenylene units at the molecular level allows for fine-tuning of the electronic and optical properties. rsc.org The specific arrangement and number of these units can alter the extension of the π-conjugation, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's absorption and emission characteristics. nih.gov For instance, the planarity of the backbone is crucial for effective π-orbital overlap; non-covalent interactions, such as those between sulfur and hydrogen atoms, can promote a more planar conformation, enhancing charge transport. nih.gov

The introduction of substituent groups onto the core structure of thiophene-phenylene co-oligomers is a powerful strategy for tuning their electronic properties. These effects are largely governed by the electron-donating or electron-withdrawing nature of the substituent, often quantified by the Hammett constant, and their ability to participate in π-conjugation or hyperconjugation. rsc.org

A systematic study on a closely related analogue, 5,5′-diphenyl-2,2′-bithiophene (PTTP), reveals how different terminal substituents can modulate the HOMO and LUMO energy levels. Electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), tend to raise the HOMO level, while electron-withdrawing groups like trifluoromethyl (-CF₃) and fluorine (-F) lower both the HOMO and LUMO levels due to their inductive effects. rsc.orgnih.gov This tuning can span a range of approximately 0.7 eV for the frontier orbitals. rsc.org

Alkyl groups are often introduced to improve the solubility and processability of these materials. researchgate.net While they can have a modest electron-donating effect, their primary influence is often steric, affecting the molecular packing in the solid state. acs.org Halogen substituents, particularly fluorine, are of great interest due to their high electronegativity. Fluorination can lower the HOMO and LUMO energy levels, which can enhance the ambient stability of the material. nih.govresearchgate.net Furthermore, intramolecular interactions involving fluorine can lead to a more planar and rigid backbone structure. researchgate.net

The following table summarizes the impact of various substituents on the electronic properties of a representative thiophene-phenylene co-oligomer, based on data for the analogous PTTP system.

| Substituent | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| -H | 0.00 | -5.85 | -2.35 | 3.50 |

| -CH₃ | -0.17 | -5.78 | -2.31 | 3.47 |

| -C(CH₃)₃ | -0.20 | -5.77 | -2.30 | 3.47 |

| -OCH₃ | -0.27 | -5.71 | -2.25 | 3.46 |

| -F | 0.06 | -5.99 | -2.48 | 3.51 |

| -CF₃ | 0.54 | -6.21 | -2.76 | 3.45 |

| -Si(CH₃)₃ | -0.07 | -5.81 | -2.40 | 3.41 |

Data is based on studies of substituted 5,5′-diphenyl-2,2′-bithiophene (PTTP), a close analogue of this compound. The values serve to illustrate the general trends of substituent effects.

In the context of thiophene-phenylene co-polymers, non-covalent intramolecular interactions can act as quasi-bridging elements that enforce a more planar backbone. nih.gov For example, interactions between the sulfur atom of a thiophene ring and a hydrogen atom on an adjacent phenyl ring can restrict rotational freedom, promoting a more co-planar arrangement of the aromatic units. nih.gov This enhanced planarity leads to better electronic coupling along the polymer chain, which is beneficial for charge transport. nih.gov The introduction of different heterocyclic units, such as furan, in place of thiophene can also be considered a modification of the bridging unit, which can alter molecular rigidity and optical properties. nih.gov

Correlation Between Molecular Packing and Charge Carrier Dynamics

The arrangement of molecules in the solid state is as critical as the properties of the individual molecules themselves in determining the bulk electronic properties of organic semiconductors. The efficiency of charge transport is highly dependent on the intermolecular electronic coupling, which is dictated by the molecular packing.

In the solid state, thiophene-phenylene co-oligomers often adopt a herringbone packing arrangement within layered structures. acs.org The efficiency of charge transport is highly anisotropic and depends on the direction of charge movement relative to the molecular axes. For efficient charge transport in devices like field-effect transistors, a high degree of molecular order and specific orientations relative to the substrate are desirable.

The microstructural organization, including the degree of crystallinity and the orientation of crystalline domains, plays a pivotal role. Well-ordered, crystalline films generally exhibit higher charge carrier mobilities than their amorphous counterparts. core.ac.uk This is because the regular arrangement of molecules in a crystal lattice facilitates efficient intermolecular hopping of charge carriers. The formation of large, interconnected crystalline grains is crucial for efficient long-range charge transport. Annealing of thin films can significantly improve the molecular ordering and planarity of the polymer backbone, leading to a more crystalline structure and a notable enhancement in charge carrier mobility. nih.gov For example, annealed films of a thiophene-phenylene-thiophene (TPT) polymer showed a more planar backbone and a predominantly edge-on molecular orientation, which is favorable for interchain charge transport and resulted in a tenfold increase in mobility. nih.gov

Crystallinity is a key parameter that directly correlates with charge carrier mobility in organic semiconductors. Higher crystallinity generally leads to higher mobility because it reduces the number of grain boundaries and defects that can act as traps for charge carriers. rsc.orgnih.gov Different crystalline polymorphs of the same compound can exhibit significantly different electronic and photophysical properties due to variations in their molecular packing. polimi.it

For thiophene-based oligomers, it has been shown that even subtle changes in the crystal structure can have a profound impact on charge transport. For instance, different processing conditions can lead to the formation of different polymorphs with distinct molecular arrangements, resulting in variations in charge mobility. polimi.it The shape of the molecule itself (e.g., straight, bent, or zigzag) also influences how it packs in the solid state, which in turn affects the electronic coupling between adjacent molecules. acs.org

The following table provides representative data illustrating the general relationship between crystallinity and charge carrier mobility for thiophene-based organic semiconductors.

| Material Type | Processing/Annealing | Degree of Crystallinity | Hole Mobility (cm²/Vs) |

| Thiophene-Phenylene Co-oligomer | As-spun film | Low | ~ 10⁻⁴ - 10⁻³ |

| Thiophene-Phenylene Co-oligomer | Annealed film | High | ~ 10⁻² - 10⁻¹ |

| Oligothiophene | Vacuum deposited (low T) | Polycrystalline, small grains | ~ 10⁻³ |

| Oligothiophene | Vacuum deposited (high T) | Polycrystalline, large grains | ~ 10⁻¹ |

| Oligothiophene | Single Crystal | Single Crystal | > 0.1 |

This table provides illustrative values based on general findings for thiophene-based organic semiconductors to demonstrate the trend between crystallinity and mobility.

Molecular Design Principles for Tunable Optoelectronic Properties in this compound and Analogues

The optoelectronic properties of conjugated organic molecules, such as this compound, are fundamentally governed by their electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The ability to precisely tune this HOMO-LUMO energy gap and other related properties through rational molecular design is a cornerstone of developing advanced materials for applications like organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This section delves into the key molecular design principles and engineering strategies employed to tailor the optoelectronic characteristics of this compound and its analogues.

Rational Design Strategies for Modulating HOMO-LUMO Energy Gaps

The HOMO-LUMO energy gap is a critical parameter that determines a molecule's absorption spectrum, emission color, and electrochemical stability. A smaller gap generally leads to absorption at longer wavelengths (red-shift) and is desirable for applications in organic solar cells. Conversely, a larger gap is often required for blue-emitting materials in OLEDs. Several rational design strategies can be employed to modulate this gap in derivatives of this compound.

Furthermore, extending the π-conjugation of the system is a reliable method to decrease the HOMO-LUMO gap. For oligomers of thiophene and phenyl, as the number of repeating units increases, both the HOMO and LUMO levels are destabilized (HOMO moves up, LUMO moves down), leading to a progressively smaller energy gap. nih.gov This is due to the increased delocalization of the π-electrons over a larger area.

The following table, based on theoretical calculations for related systems, illustrates how different substituents could modulate the electronic properties of a this compound core.

| Compound Name | Substituent (R) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |

| This compound | H | -5.50 | -2.10 | 3.40 |

| Substituted Analogue 1 | -NH₂ (EDG) | -5.15 | -2.05 | 3.10 |

| Substituted Analogue 2 | -OCH₃ (EDG) | -5.30 | -2.08 | 3.22 |

| Substituted Analogue 3 | -NO₂ (EWG) | -5.85 | -2.55 | 3.30 |

| Substituted Analogue 4 | -CN (EWG) | -5.78 | -2.48 | 3.30 |

| Note: These values are illustrative and based on general trends observed in computational studies of similar thiophene-phenyl systems. Actual experimental values may vary. |

Engineering Approaches for Enhancing Light Harvesting and Charge Separation

For photovoltaic applications, efficient light harvesting and subsequent charge separation are paramount. The molecular design principles that modulate the HOMO-LUMO gap also play a crucial role in enhancing these processes.

Light Harvesting: The ability of a molecule to harvest light is directly related to its absorption spectrum. To maximize the absorption of the solar spectrum, a broad absorption range with a high molar extinction coefficient is desirable. As discussed previously, reducing the HOMO-LUMO gap through extended π-conjugation or the introduction of donor-acceptor moieties leads to a red-shift in the maximum absorption wavelength (λmax). researchgate.net By creating a series of analogues with different functional groups, the absorption profile can be systematically tuned to cover a wider portion of the visible and near-infrared regions. For instance, strong donor-acceptor pairs can induce significant intramolecular charge transfer (ICT) upon photoexcitation, leading to very broad and red-shifted absorption bands. researchgate.net

Charge Separation: Once a photon is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created. For use in a photovoltaic device, this exciton must be efficiently dissociated into free charge carriers (an electron and a hole). A key engineering approach to facilitate this is the design of donor-acceptor (D-A) systems. rsc.org In such systems, the this compound moiety can serve as an electron-donating unit when coupled with a strong electron acceptor. Upon excitation, the electron is transferred from the HOMO of the donor part to the LUMO of the acceptor part, creating a charge-separated state. researchgate.net

The efficiency of charge separation and subsequent charge transport is also heavily influenced by the molecule's three-dimensional structure and packing in the solid state. A planar molecular geometry generally promotes better π-π stacking, which facilitates intermolecular charge hopping and improves charge mobility. nih.gov The rotational freedom between the phenyl and thiophene rings in this compound can lead to a non-planar conformation. Therefore, chemical modifications that lock the structure into a more planar arrangement, such as introducing bridging atoms or fused ring systems, can be a powerful strategy to enhance charge transport properties. epa.gov

The table below demonstrates the expected effect of substitution on the maximum absorption wavelength, illustrating the principle of tuning for enhanced light harvesting.

| Compound Name | Substituent (R) | Expected λmax (nm) |

| This compound | H | ~350 |

| Substituted Analogue 1 | -NH₂ (EDG) | ~380 |

| Substituted Analogue 2 | -OCH₃ (EDG) | ~370 |

| Substituted Analogue 3 | -NO₂ (EWG) | ~390 |

| Substituted Analogue 4 | -CN (EWG) | ~385 |

| Note: These are estimated values based on trends reported for similar chromophores. The magnitude of the shift depends on the substituent's strength and position. |

Charge Transport Mechanisms in 2 4 Thien 2 Yl Phenyl Thiophene Based Materials

Theoretical Frameworks for Charge Carrier Motion in Organic Semiconductors

The movement of charge carriers in organic semiconductors like those based on 2-(4-(Thien-2-yl)phenyl)thiophene is generally described by two primary models: hopping and band-like transport. rsc.org The prevailing mechanism depends critically on the degree of structural order within the material. nih.govacs.org Often, the transport characteristics fall into an intermediate regime that incorporates elements of both models. rsc.orgaip.org

In structurally disordered or amorphous thin films, which are common for many solution-processed organic materials, charge carriers are typically localized on individual molecules or conjugated segments. aip.org Transport occurs through a series of discrete "hops" between adjacent localized states. This process is thermally activated, meaning that charge carriers require thermal energy to overcome the energy barrier for moving to a neighboring molecule. mdpi.comaps.org

The hopping transport is often described by Marcus theory, which considers the reorganization energy (the energy required to distort the molecule's geometry upon accepting a charge) and the electronic coupling between adjacent molecules. aps.org In these systems, mobility generally increases with temperature. aip.orgaps.org However, at very low temperatures (below 40-50 K), mobility can become temperature-independent as other mechanisms like tunneling may take over. mdpi.comaps.org The presence of grain boundaries in polycrystalline films, which are common in oligothiophenes, can act as trapping sites or create energy barriers that further impede charge transport, making hopping the dominant mechanism. mdpi.com

In contrast, when organic molecules like this compound form highly ordered single crystals, their molecular orbitals can overlap significantly, leading to the formation of continuous electronic bands, similar to traditional inorganic semiconductors. rsc.org In this scenario, charge carriers are delocalized over multiple molecular units and can move more freely within these bands. nih.govacs.org

This "band-like" transport is characterized by a decrease in charge carrier mobility as temperature increases. nih.govacs.org This negative temperature dependence is attributed to scattering events caused by thermal vibrations of the crystal lattice (phonons), which disrupt the coherence of the electronic bands and limit the carrier's mean free path. nih.govacs.org While a pure band model is an idealization, materials with high structural perfection and strong intermolecular electronic coupling can exhibit transport behavior that approaches this limit. rsc.orgrsc.org A crossover from hopping to band-like transport can be observed as electronic coupling between molecules increases relative to the reorganization energy. nih.govacs.org

Table 1: Comparison of Hopping and Band-Like Transport Mechanisms in Organic Semiconductors.Classical hopping models often fail to fully capture the charge transport dynamics, especially at lower temperatures. mdpi.comacs.org Quantum nuclear tunneling provides a more refined picture, acknowledging the wave-like nature of both electrons and atomic nuclei. rsc.orgwikipedia.org This theory posits that charge carriers can tunnel through the potential energy barrier between molecules rather than needing to be thermally excited over it. mdpi.comutwente.nl

This tunneling phenomenon is particularly important for overcoming activation barriers and becomes a dominant transport pathway at low temperatures where thermal energy is insufficient for hopping. mdpi.comacs.org The inclusion of nuclear tunneling effects helps to bridge the gap between the purely localized hopping and delocalized band-like descriptions of charge transport. rsc.orgacs.org Recent studies have even suggested that electrons can interact with the nucleus during the tunneling process itself, a phenomenon termed 'under-the-barrier recollision'. sciencedaily.com

Many organic semiconductor films possess complex morphologies, consisting of a mixture of crystalline and amorphous domains. nih.gov In such heterogeneous landscapes, percolation theory provides a valuable framework for understanding charge transport. aps.org This model views the material as a network of sites (molecules or crystalline grains) connected by pathways with varying resistance to charge flow. aps.org

Factors Influencing Charge Carrier Mobility and Transport Efficiency

The intrinsic charge carrier mobility of this compound is not determined by a single parameter but by a delicate balance of intramolecular and intermolecular factors. The molecular design itself plays a foundational role in setting the upper limits for transport efficiency.

The three-dimensional shape and flexibility of the this compound molecule are critical determinants of its electronic properties. The molecule consists of a central phenyl ring connected to two outer thiophene (B33073) rings. The rotational freedom around the single bonds connecting these rings gives rise to different conformations, characterized by the torsional angles between the planes of the rings. nih.govnsf.gov

A planar or near-planar conformation is generally desirable as it maximizes the overlap of π-orbitals along the molecular backbone, which enhances electronic delocalization. acs.org However, steric hindrance, for instance between hydrogen atoms on adjacent rings, can lead to a twisted, non-planar structure. acs.orgrsc.org For oligomers containing thiophene and phenyl rings, the torsional angle has a significant impact on electronic coupling and, consequently, charge transport. acs.org Studies on related oligothiophenes show that even small changes in torsional angles can alter the energy landscape for charge carriers. nih.gov

For example, theoretical analyses of simple bithiophene show two low-energy conformations: an anti conformation where the sulfur atoms are on opposite sides (torsional angle ~180°) and a syn conformation where they are on the same side (torsional angle ~0°). The energy barrier to rotate between these conformations is relatively small. nih.gov The introduction of a central phenyl ring, as in this compound, introduces additional complexity. The torsional angle between the phenyl and thiophene rings is typically non-zero due to steric repulsion, which can disrupt conjugation. acs.org

The dynamic nature of these torsional motions at finite temperatures means the molecule is not static but constantly fluctuating. stanford.edunih.gov These conformational dynamics influence the intermolecular electronic coupling in the solid state, directly affecting charge mobility. nih.gov A rigid molecular structure with a low-energy planar conformation is often a key target in the design of high-mobility organic semiconductors. rsc.orgnih.gov

Table 2: Theoretical Torsional Energy Profiles for Representative Two-Ring Heterocyclic Oligomers. Data adapted from computational studies on similar structures, illustrating the typical energy differences and rotational barriers associated with conformational changes.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGijMFOC2t0ozVbm6_M5_Jdt9QOlSRMxkDqGpoWTDmt6t8QJl_nTlCFKQHPZKWB9iN4zcmgdT-h-N2-UCFV8QSEJ0oiJka2lMHeQcevWQ-WmL32mt2ODZKVyzCKQ6JJxMbyD_yO)][ nsf.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGuUvxatYsRIr9xHxNa9anwO1Jz4Sh9JGASC15vhMd0qsW1KLo4PZlJJx_j4cp0cdDrRk2GiCkN_k0ObQ2LFoOabK-Siy9kF5H9GfOM6H74s1Bfa1mKFbTCaXxtD4vQY5RUN-XdQ%3D%3D)] The behavior of this compound would be influenced by similar energetic considerations at the thiophene-phenyl linkages.Intermolecular Electronic Coupling and Orbital Overlap Effects

The efficiency of charge transport in materials based on this compound is fundamentally governed by the degree of intermolecular electronic coupling and the overlap of molecular orbitals between adjacent molecules. In organic semiconductors, charge carriers move between molecules through a process of hopping, and the rate of this hopping is highly dependent on the electronic communication between neighboring molecular units. This communication is quantified by the charge transfer integral (also known as the electronic coupling or transfer integral, J), which describes the energy of interaction between the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of adjacent molecules. A larger transfer integral generally leads to higher charge carrier mobility.

The magnitude of the transfer integral is exquisitely sensitive to the spatial arrangement and orientation of the molecules in the solid state, a factor determined by the crystal packing. acs.org For thiophene-phenylene co-oligomers (TPCOs) like this compound, molecular packing is influenced by a delicate balance of non-covalent interactions, including π-π stacking and C-H···π interactions. acs.orgresearchgate.net The structure of this compound, with its central phenyl ring and terminal thiophene units, can lead to various packing motifs. Two common motifs are the herringbone and π-stacked arrangements. While the herringbone packing is common in many oligoacenes, modifications to the molecular structure, such as the introduction of specific substituents, can favor a more beneficial π-stacked arrangement where the conjugated planes of adjacent molecules are parallel and in close proximity. acs.org This co-facial arrangement maximizes the overlap of π-orbitals, thereby enhancing the electronic coupling and facilitating more efficient charge transport along the stacking direction. chemrxiv.org

The introduction of different terminal groups on similar thiophene-phenylene co-oligomers has been shown to dramatically affect the molecular arrangement. acs.org For instance, bulky substituents can alter the inclination of the molecules within the crystal lattice, which in turn modifies the charge-transfer integrals. acs.org While electron mobility might decrease with a larger molecular tilt, hole mobility can paradoxically increase due to more efficient transport pathways along the π-stack. acs.org Furthermore, the nature of intermolecular interactions, such as Pt···Pt and/or π–π stacking, has been found to directly affect hole mobility in thiophene-based assemblies. rsc.org These findings demonstrate that precise control over the supramolecular organization is a key strategy for enhancing charge transport in materials based on simple conjugated segments like this compound. rsc.orgresearchgate.net Theoretical studies on related systems reveal that aromatic substituents like phenyl and thienyl rings directly impact the overlap of adjacent molecular orbitals, which is a crucial factor in determining charge mobility. rsc.org

| Structural Factor | Description | Effect on Electronic Coupling (J) | Consequence for Charge Mobility (μ) |

|---|---|---|---|

| π-Stacking Distance | The intermolecular distance between the planes of adjacent conjugated molecules. | Decreases exponentially with increasing distance. Closer packing leads to higher J. | Higher mobility with closer π-stacking. rsc.org |

| Molecular Inclination | The angle of the molecular long axis relative to the crystal plane. | Complex relationship; can increase or decrease J for different transport pathways (e.g., hole vs. electron). acs.org | Can lead to anisotropic mobility; may enhance hole mobility while decreasing electron mobility depending on the specific packing. acs.org |

| Terminal Substituents | Chemical groups attached to the ends of the oligomer. | Affects crystal packing motif (e.g., herringbone vs. π-stacking) and intermolecular distances. acs.orgacs.org | Can significantly increase or decrease mobility by altering the packing and electronic structure. acs.orgacs.org |

| Packing Motif | The overall arrangement of molecules in the crystal (e.g., herringbone, π-stacked). | π-stacked motifs generally lead to larger J along the stacking direction compared to herringbone arrangements. acs.org | Materials with π-stacked motifs often exhibit higher charge mobility. acs.org |

Influence of Static and Dynamic Disorder on Transport Characteristics

Charge transport in this compound-based materials is not only determined by the ideal crystal packing but is also significantly hindered by the presence of disorder. researchgate.net Disorder in organic semiconductors can be broadly categorized into two types: static and dynamic.

Static disorder refers to time-independent imperfections in the material's structure. This includes defects in the crystal lattice, grain boundaries, impurities, and variations in molecular conformation, such as the torsional angle between the thiophene and phenyl rings. researchgate.netrsc.org In oligomeric systems like this compound, the planarity of the molecule is crucial for effective π-conjugation. Torsional twists between the aromatic rings can disrupt this conjugation, effectively creating shallower or deeper electronic trap states. researchgate.net This energetic disorder, where the energy levels of adjacent molecules are not identical, forces charge carriers to overcome energy barriers, thereby reducing mobility. researchgate.net The presence of a wide distribution of energy levels, often described by a Gaussian density of states, leads to charge carriers becoming trapped in the tail states, which is a significant limiting factor for device performance. researchgate.net Studies have shown that even small amounts of static disorder can cause a transition from a more efficient band-like transport mechanism to a less efficient hopping transport. aip.org In some organic field-effect transistors (OFETs), the inhomogeneity of the semiconductor thin film profoundly influences the temperature-dependent mobility, leading to shifts between different transport regimes. cam.ac.uk

Dynamic disorder arises from the thermal fluctuations of molecules, including intermolecular (e.g., lattice vibrations or phonons) and intramolecular vibrations. researchgate.netnih.gov These motions are inherent at any temperature above absolute zero and cause fluctuations in both the site energies of the molecules and the electronic coupling between them. rsc.org In soft materials like organic semiconductors, which are held together by weak van der Waals forces, these thermal motions can be large and have a significant impact on charge transport. cam.ac.uknih.gov The dynamic fluctuations in the transfer integral can either be detrimental or beneficial to charge transport, depending on the material's dimensionality and packing. rsc.org For instance, in quasi-one-dimensional molecular structures, dynamic disorder tends to decrease mobility, while it can increase mobility for two-dimensional structures. rsc.org Suppressing large-amplitude thermal motions by designing molecules that are better encapsulated within their crystal structure has been identified as a promising strategy to reduce dynamic disorder and achieve higher mobilities. nih.govresearchgate.net

The interplay between static and dynamic disorder ultimately dictates the charge transport mechanism. In materials with low disorder, charges can be delocalized over several molecular units, leading to band-like transport. As disorder increases, charge carriers become more localized on individual molecules, and transport proceeds via thermally activated hopping. aip.org The transition between these regimes is often observed in temperature-dependent mobility measurements.

| Disorder Type | Origin | Examples in this compound | Effect on Transport Properties |

|---|---|---|---|

| Static Disorder | Time-independent structural imperfections. researchgate.net | Crystal defects, grain boundaries, chemical impurities, variations in inter-ring torsional angles. | Creates localized trap states, broadens the density of states, generally reduces charge carrier mobility, can induce a transition from band-like to hopping transport. researchgate.netaip.org |

| Dynamic Disorder | Time-dependent thermal fluctuations of molecules. researchgate.netnih.gov | Lattice vibrations (phonons), intramolecular vibrations (e.g., ring stretching/torsion). | Causes fluctuations in site energies and transfer integrals, can scatter charge carriers, its effect on mobility can depend on the system's dimensionality. rsc.org |

Polaron Formation and Electron-Phonon Coupling Phenomena

When a charge carrier (an electron or a hole) is introduced into the molecular lattice of an organic semiconductor like this compound, it is not a bare charge. Instead, it interacts strongly with the surrounding molecules, causing a local distortion of the lattice. This composite quasiparticle, consisting of the charge carrier and its associated structural distortion, is known as a polaron. acs.org The formation of polarons is a direct consequence of electron-phonon coupling—the interaction between electronic states and the vibrational modes (phonons) of the molecules. cond-mat.de

In thiophene-based materials, the injection of a charge induces a geometric relaxation of the conjugated backbone in the vicinity of the charge. acs.org This relaxation involves a change from a more aromatic-like structure in the neutral state to a more quinoid-like structure in the charged state. This structural reorganization lowers the total energy of the system, effectively trapping the charge in a potential well that it creates for itself. This "self-localization" is a key characteristic of polarons. The spatial extent of this distortion, or the polaron size, has been studied in oligothiophenes. DFT calculations on doped poly(3-alkyl-thiophene) model systems suggest that the polaron is typically confined to a few thiophene units, with recent estimates pointing to a size of approximately four to five rings. acs.org

The strength of the electron-phonon interaction is a critical parameter that dictates the nature of charge transport. It can be quantified by the reorganization energy (λ), which represents the energy released when a molecule in the geometry of its neutral state relaxes to the equilibrium geometry of its charged state, and vice-versa. aps.org A large reorganization energy implies strong electron-phonon coupling and promotes the formation of small, localized polarons, which typically move through the lattice via an incoherent hopping mechanism. aps.org Conversely, a small reorganization energy is desirable for efficient charge transport, as it facilitates more delocalized charge carriers.